Propionamide

Description

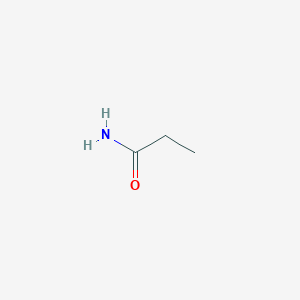

Structure

3D Structure

Propriétés

IUPAC Name |

propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO/c1-2-3(4)5/h2H2,1H3,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNJFJADRCOGBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3CH2CONH2, C3H7NO | |

| Record name | propanamide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Propanamide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058820 | |

| Record name | Propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Off-white crystalline flakes; [Alfa Aesar MSDS] | |

| Record name | Propionamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16961 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.03 [mmHg] | |

| Record name | Propionamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16961 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

79-05-0 | |

| Record name | Propionamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04161 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROPIONAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPIONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QK07G0HP47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Propionamide from Propionic Acid and Ammonia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of propionamide from propionic acid and ammonia (B1221849). It covers the core chemical principles, detailed experimental protocols, and quantitative data relevant to researchers in chemical synthesis and drug development.

Introduction

Propionamide (CH₃CH₂CONH₂) is a primary amide derived from propionic acid. It serves as a valuable building block in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals. The most direct and atom-economical method for its synthesis is the reaction of propionic acid with ammonia. This guide focuses on the prevalent thermal dehydration method, outlining the reaction mechanism, experimental procedures, and key process parameters.

Reaction Mechanism and Principles

The synthesis of propionamide from propionic acid and ammonia is a two-step process. The reaction is initiated by a rapid acid-base neutralization, followed by a slower, thermally-driven dehydration.

-

Ammonium (B1175870) Salt Formation : Propionic acid, a carboxylic acid, reacts with ammonia, a weak base, in an exothermic neutralization reaction to form the salt, ammonium propanoate.[1]

-

Thermal Dehydration : Upon heating, the ammonium propanoate salt undergoes thermal decomposition, eliminating a molecule of water (dehydration) to form propionamide.[2][3] This is a condensation reaction that requires elevated temperatures to drive the equilibrium toward the product.[2] The direct thermal condensation of carboxylic acids and amines without a catalyst typically requires high temperatures, often exceeding 160°C.[4]

The overall reaction is as follows:

CH₃CH₂COOH + NH₃ ⇌ CH₃CH₂COO⁻NH₄⁺ → CH₃CH₂CONH₂ + H₂O

Quantitative Data

The following tables summarize the key quantitative data for the reactants and products, as well as typical reaction parameters for the thermal synthesis method.

Table 1: Physicochemical Properties

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Propionic Acid | CH₃CH₂COOH | 74.08 | -21 | 141 |

| Ammonia (Anhydrous) | NH₃ | 17.03 | -77.7 | -33.3 |

| Ammonium Propanoate | CH₃CH₂COO⁻NH₄⁺ | 91.11 | 45 | Decomposes |

| Propionamide | CH₃CH₂CONH₂ | 73.09 | 79 - 81 | 213 |

Table 2: Reaction Parameters and Yields for Thermal Synthesis

| Parameter | Value | Reference |

| Reactant Ratio (Propionic Acid:Ammonia) | 1 : 1.1 (molar equivalent, typical) | [5] |

| Reaction Temperature | 80 - 210 °C | [5] |

| Holding Temperature | 200 °C | [5] |

| Reaction Time | 0.5 - 10 hours | [5] |

| Holding Time | 3 hours | [5] |

| Reported Yield (Purified) | 60.5% (based on propionic acid) | [5] |

Experimental Protocols

The following protocols describe a laboratory-scale and an industrially-oriented procedure for the synthesis of propionamide.

General Laboratory Protocol: Thermal Amidation

This protocol is a generalized procedure for the direct thermal synthesis of propionamide.

Materials:

-

Propionic acid

-

Aqueous ammonia (28-30% w/w)

-

Round-bottom flask

-

Distillation apparatus with a condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Apparatus for vacuum filtration (Büchner funnel, filter flask)

-

Recrystallization solvent (e.g., ethanol (B145695), acetone, or a mixture)[6]

Procedure:

-

Reaction Setup: Equip a round-bottom flask with a magnetic stir bar and a distillation apparatus.

-

Charging Reactants: In a well-ventilated fume hood, charge the flask with propionic acid. While stirring, slowly add a slight molar excess of concentrated aqueous ammonia. The reaction is exothermic and will form ammonium propanoate.

-

Dehydration: Heat the mixture using a heating mantle. Water will begin to distill off. Gradually increase the temperature of the reaction mixture to 180-200°C. Maintain this temperature for 2-4 hours to ensure the dehydration is complete.[5]

-

Isolation of Crude Product: Allow the reaction mixture to cool to approximately 100°C.[5] The crude propionamide will solidify upon further cooling to room temperature.

-

Purification by Recrystallization: a. Dissolve the crude solid product in a minimum amount of hot solvent (e.g., ethanol or acetone).[6][7] b. If insoluble impurities are present, perform a hot filtration. c. Allow the solution to cool slowly and undisturbed to room temperature, then in an ice bath to induce crystallization.[8][9] d. Collect the purified crystals by vacuum filtration. e. Wash the crystals with a small amount of ice-cold solvent to remove soluble impurities.[9] f. Dry the crystals in a vacuum oven or desiccator to remove residual solvent.

Industrial Synthesis Protocol Example

This protocol is based on a patented method for propionamide production.[5]

Materials & Equipment:

-

Propionic acid (400 g, 99%)

-

Aqueous ammonia (360 g, 28%)

-

Reaction flask equipped with a stirrer and rectifying column

-

Heating source

-

Vacuum distillation apparatus

Procedure:

-

Reaction: Add 400 g of propionic acid to the reaction flask and begin stirring. Slowly add 360 g of 28% aqueous ammonia.

-

Heating and Dehydration: Heat the mixture. As the temperature rises, a mixture of water and some unreacted starting materials will separate from the top of the rectifying column.

-

Holding: Once the internal temperature reaches 200°C, maintain this temperature for 3 hours.

-

Workup: Cool the reaction mixture to 100°C. Transfer the molten crude product to a vacuum distillation apparatus.

-

Purification: Purify the crude product by vacuum distillation followed by recrystallization from 95% ethanol to yield the final product.

Visualizations

Reaction Pathway

The following diagram illustrates the two-stage reaction pathway for the formation of propionamide.

Caption: Figure 1: Reaction Pathway for Propionamide Synthesis.

Experimental Workflow

This flowchart outlines the general experimental procedure for the synthesis and purification of propionamide.

Caption: Figure 2: General Experimental Workflow.

Catalytic Alternatives

While thermal amidation is straightforward, several catalytic methods have been developed to perform the reaction under milder conditions or with improved efficiency. Boron-based catalysts, such as boric acid and ammonia-borane, have been shown to be effective for the direct amidation of carboxylic acids.[10][11][12][13][14] Additionally, certain transition metal complexes, particularly those of Group (IV) metals like titanium and zirconium, can catalyze this transformation.[15] These catalytic approaches avoid the high temperatures required for the uncatalyzed thermal reaction, potentially offering better functional group tolerance and energy efficiency.

This document is intended for informational purposes for qualified professionals and should not be used without a proper risk assessment for any specific laboratory or industrial application.

References

- 1. Solved When propanoic acid reacts with ammonia, NH3, the | Chegg.com [chegg.com]

- 2. When propionic acid is heated with ammonia give [allen.in]

- 3. CN105026354A - Thermal salt-splitting of ammonium propionate - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. CN104987297A - Preparation method for propanamide - Google Patents [patents.google.com]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. mt.com [mt.com]

- 8. edu.rsc.org [edu.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]

- 14. Amide synthesis by acylation [organic-chemistry.org]

- 15. diva-portal.org [diva-portal.org]

The Diverse Biological Activities of Propionamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionamide (CH₃CH₂C(=O)NH₂), the amide derivative of propionic acid, serves as a foundational scaffold for a vast array of derivatives exhibiting a remarkable spectrum of biological activities.[1][2][3] These compounds, characterized by their versatile chemical nature, have been extensively explored in medicinal chemistry and agrochemical research, leading to the development of agents with potent analgesic, anti-inflammatory, anticonvulsant, antimicrobial, herbicidal, and anticancer properties.[1][4][5][6][7][8] The mechanism of action for these derivatives is diverse, ranging from the modulation of G-protein coupled receptors and ion channels to the inhibition of critical enzymes.[9][10][11] This technical guide provides an in-depth overview of the core biological activities of propionamide derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate further research and drug development in this promising area.

Analgesic Activity

A significant area of investigation for propionamide derivatives has been in the development of novel analgesics. Certain derivatives have been designed to act as dual-acting ligands, targeting multiple pathways involved in pain perception to achieve enhanced efficacy and a more favorable side effect profile compared to traditional opioids.[1][9]

Mechanism of Action: Dual μ-Opioid Receptor Agonism and σ1 Receptor Antagonism

A notable class of propionamide derivatives exerts its analgesic effects through a dual mechanism involving the activation of the μ-opioid receptor (MOR) and the antagonism of the sigma-1 receptor (σ1R).[9] The MOR is a G-protein coupled receptor that, upon activation by an agonist, initiates a signaling cascade leading to analgesia.[12][13] The agonist binding leads to the dissociation of the G-protein into its Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels, while the Gβγ subunit modulates ion channels, leading to neuronal hyperpolarization and reduced nociceptive signal transmission.[14][15] Simultaneously, the antagonism of the σ1R, a chaperone protein at the endoplasmic reticulum, is believed to potentiate the analgesic effects and may mitigate some of the adverse effects associated with MOR activation.[16][17]

Quantitative Data: Analgesic Activity

| Compound | Assay | Species | ED₅₀ | Reference |

| 1379 | Hot Plate Test | Mouse | More potent than 4-methoxycarbonyl fentanyl | [18] |

| 1385 | Hot Plate Test | Mouse | More potent than 4-methoxycarbonyl fentanyl | [18] |

| 1387 | Hot Plate Test | Mouse | More potent than 4-methoxycarbonyl fentanyl | [18] |

| 17c | Acetic Acid-Induced Writhing | Mouse | 89 µM/kg (after 2h) | [19] |

| 17i | Acetic Acid-Induced Writhing | Mouse | 69 µM/kg (after 2h) | [19] |

Experimental Protocol: Hot Plate Test

The hot plate test is a widely used method to assess the analgesic properties of compounds in rodents. The protocol is as follows:

-

Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5 °C.

-

Animals: Male or female mice are used. A baseline latency to a nociceptive response (e.g., licking of the hind paw, jumping) is recorded for each animal before drug administration. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

-

Drug Administration: The test compound is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route, at various doses. A vehicle control group is also included.

-

Testing: At predetermined time intervals after drug administration (e.g., 30, 60, 90, 120 minutes), the mice are individually placed on the hot plate, and the latency to the first sign of a nociceptive response is recorded.

-

Data Analysis: The increase in latency time compared to the baseline is calculated. The dose-response curve is plotted to determine the ED₅₀ value, which is the dose of the compound that produces a 50% maximal analgesic effect.

Anti-inflammatory Activity

Propionamide derivatives have demonstrated significant anti-inflammatory effects in various preclinical models.[16][20] These compounds often target key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2), or modulate the production of inflammatory mediators.

Mechanism of Action: COX-2 Inhibition

Many anti-inflammatory propionamide derivatives function as inhibitors of cyclooxygenase-2 (COX-2).[21] COX-2 is an inducible enzyme that is upregulated during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever.[10][22] By selectively inhibiting COX-2, these derivatives reduce the production of pro-inflammatory prostaglandins, thereby alleviating the symptoms of inflammation.[8] Some derivatives may also exert their anti-inflammatory effects by inhibiting other pathways, such as the nuclear factor-kappa B (NF-κB) signaling pathway.[10]

Quantitative Data: Anti-inflammatory Activity

| Compound | Assay | Species | Inhibition (%) / IC₅₀ | Reference |

| Dexibuneb | Carrageenan-induced paw edema | Rat | 43.09% reduction in granuloma mass | [16] |

| 3a | Carrageenan-induced paw edema | Rat | Exhibited more inhibition than parent drug | [20] |

| 3b | Carrageenan-induced paw edema | Rat | Exhibited more inhibition than parent drug | [20] |

| 3f | Carrageenan-induced paw edema | Rat | Exhibited more inhibition than parent drug | [20] |

| Naproxen-sulfamethoxazole conjugate | Carrageenan-induced paw edema | Rat | 82.8% inhibition | [21] |

| Naproxen-sulfamethoxazole conjugate | COX-2 Inhibition | In vitro | 75.4% inhibition at 10 µM | [21] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for assessing acute inflammation and the efficacy of anti-inflammatory drugs.[20][23][24]

-

Animals: Wistar or Sprague-Dawley rats are typically used. The animals are fasted overnight before the experiment with free access to water.

-

Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

Drug Administration: The test compounds are administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using the plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Anticonvulsant Activity

Propionamide derivatives have emerged as a promising class of anticonvulsant agents, with some compounds showing broad-spectrum activity in preclinical seizure models.[5][10][25] Their mechanisms of action often involve the modulation of neuronal ion channels.

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

A primary mechanism for the anticonvulsant activity of several propionamide derivatives is the blockade of voltage-gated sodium channels (VGSCs).[10][26][27] These channels are crucial for the initiation and propagation of action potentials in neurons.[4] During a seizure, there is excessive and synchronized neuronal firing. By binding to VGSCs, these propionamide derivatives stabilize the inactivated state of the channel, preventing the influx of sodium ions and thereby reducing neuronal excitability and suppressing seizure activity.[4]

Quantitative Data: Anticonvulsant Activity

| Compound | Assay | Species | ED₅₀ (mg/kg) | Reference |

| (R)-18 | MES | Mouse (i.p.) | 4.5 | [9][25] |

| (R)-18 | MES | Rat (p.o.) | 3.9 | [9] |

| 18 | MES | Mouse (i.p.) | 8.3 | [25] |

| 19 | MES | Mouse (i.p.) | 17.3 | [25] |

| 3q | MES | Mouse (i.p.) | 31.64 | [10][25] |

| 3q | scPTZ | Mouse (i.p.) | 75.41 | [10][25] |

| 3q | 6-Hz (32 mA) | Mouse (i.p.) | 38.15 | [10][25] |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[5][16][17][18][28]

-

Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

-

Animals: Male albino mice are commonly used.

-

Drug Administration: Test compounds are administered via the desired route (e.g., i.p. or p.o.) at various doses.

-

Procedure: At the time of peak drug effect, an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through the corneal electrodes. A drop of saline is applied to the corneas before electrode placement to ensure good electrical contact.

-

Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered a positive indication of anticonvulsant activity.

-

Data Analysis: The number of animals protected from the tonic hindlimb extension at each dose is recorded. The ED₅₀, the dose that protects 50% of the animals, is then calculated.

Antimicrobial Activity

Certain propionamide derivatives have been synthesized and evaluated for their antimicrobial properties, demonstrating activity against a range of bacteria and fungi.[1][29]

Mechanism of Action

The precise mechanisms of antimicrobial action for many propionamide derivatives are still under investigation. However, it is generally believed that they exert their effects through non-covalent interactions, such as hydrogen bonding and van der Waals forces, with various molecular targets within the microbial cells, including enzymes and other proteins.[1] These interactions can disrupt essential biochemical pathways and cellular functions, leading to the inhibition of growth or cell death.

Quantitative Data: Antimicrobial Activity

| Compound | Organism | MIC (µg/mL) | Reference |

| Schiff bases (1-17) | Staphylococcus aureus, Bacillus subtilis, Gram-negative bacteria, fungi | Varies | [29] |

| Esters (18-24) | Staphylococcus aureus, Bacillus subtilis, Gram-negative bacteria, fungi | Varies | [29] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.[7][10][22][26][30]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium, typically adjusted to a 0.5 McFarland standard.

-

Serial Dilutions: The propionamide derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (microorganism without the test compound) and a negative control well (broth only) are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Reading Results: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Herbicidal Activity

Propionamide derivatives have been developed as effective herbicides for weed control in agriculture.[4][8][17] These compounds often target enzymes that are unique to plant metabolic pathways.

Mechanism of Action: Transketolase Inhibition

A key mechanism of herbicidal action for some propionamide derivatives is the inhibition of transketolase.[2][4] Transketolase is a crucial enzyme in the pentose (B10789219) phosphate (B84403) pathway and the Calvin cycle in plants.[2][31] By inhibiting this enzyme, the propionamide derivatives disrupt carbohydrate metabolism and the fixation of carbon dioxide, leading to a depletion of essential intermediates required for plant growth and development, ultimately resulting in plant death.[32][33]

Quantitative Data: Herbicidal Activity

| Compound | Target Enzyme | Target Weed | Inhibition (%) / IC₅₀ | Reference |

| D15 | Transketolase | Amaranthus retroflexus, Digitaria sanguinalis | >90% inhibition at 200 mg/L | [4] |

| D15 | Transketolase | In vitro | IC₅₀ = 0.384 mg/L | [4] |

| D20 | Transketolase | Amaranthus retroflexus | >90% inhibition at 150 g ai/ha (post-emergence) | [4] |

| D20 | Transketolase | In vitro | IC₅₀ = 0.655 mg/L | [4] |

| C23 | Transketolase | Various weeds | Good pre- and post-emergence activity | [17] |

| C33 | Transketolase | Various weeds | Good pre- and post-emergence activity | [17] |

Experimental Protocol: Pre- and Post-emergence Herbicidal Activity Assay

These assays are conducted to evaluate the effectiveness of a herbicide before and after the emergence of weeds.

-

Plant Material: Seeds of target weed species (e.g., Amaranthus retroflexus, Digitaria sanguinalis) are sown in pots containing soil.

-

Pre-emergence Application: For the pre-emergence test, the test compound is applied to the soil surface immediately after sowing the seeds.

-

Post-emergence Application: For the post-emergence test, the compound is applied to the foliage of the weeds once they have reached a certain growth stage (e.g., 2-3 leaf stage).

-

Treatment Groups: Different concentrations of the propionamide derivative are applied. A control group is treated with a solvent blank.

-

Growth Conditions: The pots are maintained in a greenhouse with controlled temperature, humidity, and light conditions.

-

Evaluation: After a specific period (e.g., 14-21 days), the herbicidal effect is assessed by visually rating the plant injury or by measuring the fresh or dry weight of the plants. The results are often expressed as a percentage of inhibition compared to the control group.

Anticancer Activity

Recent studies have highlighted the potential of propionamide derivatives as anticancer agents, with some compounds demonstrating potent activity against various cancer cell lines.[7][34]

Mechanism of Action: Induction of Apoptosis

The anticancer activity of certain propionamide derivatives, such as 7-propanamide benzoxaboroles, is attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells.[34] While the exact upstream targets are still being elucidated, the induction of apoptosis involves the activation of a cascade of caspases, which are proteases that execute the process of cell death. This can be triggered through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Some derivatives may also influence other signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[35]

Quantitative Data: Anticancer Activity

| Compound | Cell Line | IC₅₀ | Reference |

| 103 | Ovarian Cancer Cells | 33 nM | [7][34] |

| 115 | Ovarian Cancer Cells | 21 nM | [7][34] |

| Ceramide-benzopolysulfane conjugate | MDA-MB-231 (Breast Cancer) | 10-12 µM | [3] |

| Ceramide-benzopolysulfane conjugate | DU145 (Prostate Cancer) | 10-12 µM | [3] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of potential anticancer drugs.

-

Cell Culture: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the propionamide derivative for a specified period (e.g., 24, 48, or 72 hours). A vehicle control is also included.

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plate is incubated for a few hours (e.g., 2-4 hours) at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals formed by metabolically active cells.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The cell viability is calculated as a percentage of the control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Conclusion

Propionamide and its derivatives represent a versatile and highly valuable class of compounds with a wide range of biological activities. The ability to modify the core propionamide structure has led to the development of potent and selective agents targeting various diseases and agricultural needs. This guide has provided a comprehensive overview of the key biological activities, their underlying mechanisms of action, relevant quantitative data, and detailed experimental protocols. The continued exploration of the structure-activity relationships and mechanisms of action of propionamide derivatives holds great promise for the discovery of novel and improved therapeutic and agrochemical agents.

References

- 1. annualreviews.org [annualreviews.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis and Antiproliferative Properties of a New Ceramide Analog of Varacin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are Voltage-gated sodium channels blockers and how do they work? [synapse.patsnap.com]

- 5. Anti-Inflammatory Effects by Pharmacological Inhibition or Knockdown of Fatty Acid Amide Hydrolase in BV2 Microglial Cells [mdpi.com]

- 6. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular mechanisms of gating and drug block of sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Cholinesterase Inhibitors for Alzheimerâs Disease [webmd.com]

- 12. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. labs.penchant.bio [labs.penchant.bio]

- 17. The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

- 19. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 20. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 23. metrotechinstitute.org [metrotechinstitute.org]

- 24. Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. The role of acetylcholinesterase in the pathogenesis of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Acetylcholinesterase inhibitors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Transketolase Is Identified as a Target of Herbicidal Substance α-Terthienyl by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 32. wssa.net [wssa.net]

- 33. Overview of herbicide mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Design, Synthesis, and Structure-Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

Propionamide's Multifaceted Mechanisms of Action in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propionamide and its derivatives represent a versatile class of compounds with a surprisingly diverse range of biological activities. This guide provides an in-depth technical overview of the core mechanisms of action through which these molecules exert their effects on various biological systems. We will explore four distinct and significant mechanisms: selective androgen receptor modulation, acetylcholinesterase inhibition, targeted protein degradation of glutathione (B108866) peroxidase 4, and inhibition of bacterial RNA polymerase. This document will detail the signaling pathways, present quantitative data for key interactions, and provide comprehensive experimental protocols for the assays used to elucidate these mechanisms.

Selective Androgen Receptor Modulation by Aryl-Propionamide Derivatives

Aryl-propionamide scaffolds have been instrumental in the development of Selective Androgen Receptor Modulators (SARMs). These non-steroidal compounds exhibit tissue-selective anabolic effects, making them promising therapeutic candidates for muscle wasting diseases and osteoporosis with potentially fewer side effects than traditional anabolic steroids.[1][2][3]

Mechanism of Action

Aryl-propionamide-based SARMs act as ligands for the androgen receptor (AR), a nuclear receptor that functions as a ligand-activated transcription factor.[1] Unlike steroidal androgens, the binding of these SARMs to the AR's ligand-binding domain induces a unique conformational change in the receptor. This altered conformation is thought to modulate the interaction of the AR with co-regulator proteins in a tissue-specific manner.[2]

In tissues like muscle and bone, these SARMs act as full agonists, promoting anabolic activity.[2] Conversely, in androgenic tissues such as the prostate, they exhibit partial agonist or even antagonist activity, which is a key attribute for an improved safety profile.[3] The structural features of aryl-propionamide SARMs, such as the ether linkage and substitutions on the B-ring, are critical for their agonist activity.[1][4]

Signaling Pathway

The binding of a propionamide-based SARM to the androgen receptor initiates a cascade of events leading to tissue-specific gene expression.

Quantitative Data: Binding Affinity of Propionamide-Based SARMs

The binding affinity of various propionamide-based SARMs to the androgen receptor has been characterized. The following table summarizes representative data.

| Compound | Androgen Receptor Binding Affinity (Ki, nM) | Reference |

| S-1 | 2.2 | [5] |

| S-4 | 3.9 | [1] |

| DHT (dihydrotestosterone) | 0.2-0.5 | [6] |

Experimental Protocol: Androgen Receptor Competitive Binding Assay

This protocol outlines a common method for determining the binding affinity of a test compound to the androgen receptor.[6][7][8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for the binding of a radiolabeled androgen to the androgen receptor.

Materials:

-

Recombinant human androgen receptor (AR)

-

Radiolabeled androgen (e.g., [3H]-Mibolerone or [3H]-R1881)

-

Unlabeled dihydrotestosterone (B1667394) (DHT) for non-specific binding determination

-

Test compound (propionamide derivative)

-

Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)

-

Wash buffer (e.g., Tris-HCl)

-

Hydroxyapatite (B223615) slurry

-

96-well filter plates

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compound and DHT in assay buffer.

-

Dilute the radiolabeled androgen in assay buffer to a final concentration at or below its Kd.

-

Dilute the recombinant AR in assay buffer.

-

-

Assay Plate Setup:

-

Total Binding: Add assay buffer, radiolabeled androgen, and AR solution.

-

Non-specific Binding: Add assay buffer, radiolabeled androgen, a saturating concentration of unlabeled DHT, and AR solution.

-

Test Compound: Add assay buffer, radiolabeled androgen, AR solution, and serial dilutions of the test compound.

-

-

Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

-

Separation of Bound and Free Ligand:

-

Add ice-cold hydroxyapatite slurry to each well and incubate on ice.

-

Transfer the contents to a 96-well filter plate.

-

Wash the wells with cold wash buffer to remove unbound ligand.

-

-

Detection:

-

Add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Acetylcholinesterase Inhibition by Propionamide Derivatives

Certain derivatives of propionamide have been investigated for their potential to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[9] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[10]

Mechanism of Action

Propionamide-based inhibitors are thought to bind to the active site of AChE, preventing acetylcholine from accessing the catalytic triad (B1167595) and being hydrolyzed. The specific nature of the binding can be competitive, non-competitive, or mixed, depending on the structure of the derivative.[11] The inhibition leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Quantitative Data: AChE Inhibition by Propionamide Derivatives

The inhibitory potency of propionamide derivatives against AChE is typically quantified by their half-maximal inhibitory concentration (IC50).

| Compound | AChE IC50 | Reference |

| Succinimide Derivative (I) | 0.031 mM | [10] |

| Succinimide Derivative (II) | 0.029 mM | [10] |

| Donepezil (Reference Drug) | 0.027 µM | [10] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for measuring AChE activity and inhibition.[12][13][14]

Objective: To determine the IC50 of a test compound for AChE.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI), the substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

-

Test compound (propionamide derivative)

-

Assay buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of AChE in assay buffer.

-

Prepare a solution of DTNB in assay buffer.

-

Prepare a fresh solution of ATCI in deionized water.

-

Prepare serial dilutions of the test compound in assay buffer.

-

-

Assay Reaction:

-

In a 96-well plate, add assay buffer, DTNB solution, and either the test compound dilution or buffer (for control).

-

Add the AChE working solution to all wells except the blank.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding the ATCI solution to all wells.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 10 minutes). The increase in absorbance is due to the formation of the 5-thio-2-nitrobenzoate anion.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

-

Calculate the percentage of inhibition for each concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Targeted Degradation of Glutathione Peroxidase 4 (GPX4)

Propionamide moieties have been incorporated into proteolysis-targeting chimeras (PROTACs) designed to induce the degradation of Glutathione Peroxidase 4 (GPX4).[15] GPX4 is a key enzyme that protects cells from ferroptosis, a form of iron-dependent cell death.[16] Targeting GPX4 for degradation is a promising anti-cancer strategy.[17]

Mechanism of Action

GPX4-targeting PROTACs are heterobifunctional molecules. One end binds to GPX4, and the other end binds to an E3 ubiquitin ligase. The propionamide component can be part of the linker or the E3 ligase-binding moiety.[15] By bringing GPX4 and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of GPX4. The polyubiquitinated GPX4 is then recognized and degraded by the proteasome.[18] The depletion of GPX4 leads to an accumulation of lipid peroxides, ultimately triggering ferroptosis. Some GPX4 degraders have been shown to also act through the autophagy-lysosome pathway.[17]

Signaling Pathway

The propionamide-containing PROTAC initiates a cellular process that culminates in ferroptotic cell death.

References

- 1. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. endocrine-abstracts.org [endocrine-abstracts.org]

- 3. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lupinepublishers.com [lupinepublishers.com]

- 5. PHARMACOKINETICS AND METABOLISM OF A SELECTIVE ANDROGEN RECEPTOR MODULATOR IN RATS: IMPLICATION OF MOLECULAR PROPERTIES AND INTENSIVE METABOLIC PROFILE TO INVESTIGATE IDEAL PHARMACOKINETIC CHARACTERISTICS OF A PROPANAMIDE IN PRECLINICAL STUDY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 9. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]

- 14. japsonline.com [japsonline.com]

- 15. Structure-activity relationship study of RSL3-based GPX4 degraders and its potential noncovalent optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Dual degradation mechanism of GPX4 degrader in induction of ferroptosis exerting anti-resistant tumor effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ZX703: A Small-Molecule Degrader of GPX4 Inducing Ferroptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of propanamide

Abstract

This technical guide provides an in-depth overview of the physical and chemical properties of propanamide (CH₃CH₂CONH₂), an organic compound of significant interest in chemical synthesis and pharmaceutical research. The document details its structural characteristics, physical constants, chemical reactivity, and spectroscopic profile. Furthermore, it outlines standardized experimental protocols for its synthesis and purification, presents key chemical reactions in a structured format, and summarizes critical safety and handling information. This guide is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this versatile amide.

Identifiers and Chemical Structure

Propanamide, also known as propionamide, is the primary amide derived from propanoic acid.[1] It is a simple yet important member of the amide family, featuring a three-carbon chain.[2]

| Identifier | Value | Reference |

| IUPAC Name | Propanamide | [3] |

| Synonyms | Propionamide, Propylamide, Propionic amide | [3] |

| CAS Number | 79-05-0 | [4] |

| Molecular Formula | C₃H₇NO | [5][6] |

| Molecular Weight | 73.09 g/mol | [7] |

| Chemical Structure | CH₃CH₂CONH₂ | |

| InChI Key | QLNJFJADRCOGBJ-UHFFFAOYSA-N | [4] |

| SMILES String | CCC(N)=O | [4] |

Physical Properties

Propanamide is a white to off-white crystalline solid at room temperature.[1][8] Its high polarity, stemming from the amide functional group, allows for strong hydrogen bonding, which significantly influences its physical properties, such as its high boiling point and solubility.[2][8]

| Property | Value | Conditions | Reference |

| Appearance | White to slightly yellow crystalline powder/flakes | Standard | [9][10][11] |

| Melting Point | 76-80 °C | [3] | |

| Boiling Point | 213 °C | [3][4] | |

| Density | 1.042 g/mL | at 25 °C | [3][4] |

| Solubility | |||

| Very soluble | Water | [3][9] | |

| Freely soluble | Ethanol, Diethyl Ether, Chloroform | [8][12] | |

| Soluble | Methanol, Acetone | [8] | |

| Vapor Pressure | 1.06 Pa | at 25 °C | [6][10] |

| pKa | 16.60 ± 0.40 | Predicted | [6][10] |

| LogP (Octanol/Water) | -0.7 | at 23 °C | [6][10] |

| Dipole Moment | 3.85 D | [4] | |

| Enthalpy of Fusion (ΔfusH°) | 12.90 - 68.70 kJ/mol | [13] | |

| Enthalpy of Vaporization (ΔvapH°) | 63.80 kJ/mol | [13] |

Chemical Properties and Reactivity

Propanamide exhibits reactivity characteristic of a primary amide. It is stable under normal conditions but reacts with strong acids, bases, and oxidizing agents.[9][14][15]

-

Hydrolysis: In the presence of acid or base catalysts, propanamide can be hydrolyzed back to its parent carboxylic acid (propanoic acid) and ammonia (B1221849) or an amine.[2]

-

Hofmann Rearrangement: As a primary amide, propanamide undergoes the Hofmann rearrangement reaction to produce ethylamine.[3][7]

-

Decomposition: When heated to decomposition, it emits toxic fumes containing nitrogen oxides and carbon oxides.[9]

-

Incompatibilities: Propanamide is incompatible with strong oxidizing agents, strong reducing agents, acids, and bases.[9][15]

Spectroscopic Data

-

Mass Spectrometry: In electron ionization mass spectrometry, the molecular ion peak [M]⁺ for propanamide is observed at an m/z of 73.[7] The fragmentation pattern provides further structural information.

-

IR and NMR Spectroscopy: Detailed Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectral data are available through resources such as the NIST WebBook.[5]

Synthesis and Experimental Protocols

Propanamide can be synthesized through several established routes. The most common methods involve the amidation of propanoic acid or its derivatives.

Common Synthesis Routes:

-

Dehydration of Ammonium (B1175870) Propionate: The neutralization of propanoic acid with ammonia yields ammonium propionate, which can be dehydrated by heating to form propanamide and water.[3]

-

From Propionyl Chloride: The reaction of propionyl chloride with ammonia provides a direct route to propanamide.[16]

-

From Propionic Acid and Ammonium Hydroxide: A straightforward method involves heating propionic acid with ammonium hydroxide, followed by purification.[17]

Experimental Protocol: Synthesis from Propionic Acid and Ammonium Hydroxide

This protocol is a generalized procedure based on the method described in patent CN104987297A.[17]

1. Reaction Setup:

- In a reactor equipped with a rectifying column and a condenser, mix propionic acid and ammonium hydroxide. The molar ratio should be optimized for the specific scale, but a slight excess of ammonia is typical.

- Ensure the system is well-ventilated or operated within a fume hood.

2. Amidation Reaction:

- Gradually heat the mixture. As the temperature rises, water will be generated and can be continuously removed via the rectifying column to drive the equilibrium towards product formation.

- Monitor the reaction progress by tracking water removal or by analytical methods (e.g., TLC, GC).

3. Product Isolation and Purification:

- Once the reaction is complete, cool the mixture to room temperature.

- Perform a reduced pressure distillation to remove any remaining volatile impurities and unreacted starting materials.

- The crude propanamide can be further purified by recrystallization.[10] Dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., acetone, water, or a mixture thereof).

- Allow the solution to cool slowly to induce crystallization.

- Collect the purified crystals by filtration.

- Wash the crystals with a small amount of cold solvent and dry them in a vacuum desiccator over a drying agent like P₂O₅ or concentrated H₂SO₄.[10]

// Nodes

start [label="Start: Mix Propionic Acid\n& Ammonium Hydroxide", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

react [label="Heat Mixture in Reactor\nwith Rectifying Column"];

remove_water [label="Continuously Remove Water\nto Drive Reaction"];

cool [label="Cool Reaction Mixture"];

distill [label="Reduced Pressure Distillation"];

recrystallize [label="Recrystallize from\nSuitable Solvent"];

filter[label="Filter to Collect Crystals"];

dry [label="Dry Crystals under Vacuum"];

end [label="End: Purified Propanamide", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges

start -> react;

react -> remove_water;

remove_water -> cool [label="Reaction Complete"];

cool -> distill;

distill -> recrystallize [label="Crude Product"];

recrystallize -> filter;

filter -> dry;

dry -> end;

}

Experimental Protocol: Determination of Physical Properties

Standard laboratory methods are used to determine the melting and boiling points of propanamide.

1. Melting Point Determination (Capillary Method):

- Load a small, dry sample of purified propanamide into a capillary tube, sealed at one end.

- Place the tube in a melting point apparatus.

- Heat the apparatus slowly (1-2 °C per minute) near the expected melting point.

- Record the temperature range from the first appearance of liquid to the complete melting of the solid.

2. Boiling Point Determination (Distillation Method):

- Place a sample of propanamide in a distillation flask with boiling chips.

- Set up a simple distillation apparatus with a condenser and a collection flask.

- Insert a thermometer so that the bulb is just below the side arm of the distillation flask.

- Heat the flask gently until the liquid boils and a steady stream of condensate is observed.

- Record the temperature at which the liquid and vapor are in equilibrium, indicated by a stable reading on the thermometer.

Applications

Propanamide and its derivatives are valuable in several fields:

-

Chemical Intermediate: It serves as a versatile building block in organic synthesis for producing other compounds like propionitrile (B127096) and various pharmaceuticals and agrochemicals.[2][7]

-

Pharmaceutical Research: The propanamide core structure is a key component in the development of bioactive molecules. Its derivatives have been investigated for a range of therapeutic activities, including anti-inflammatory, analgesic, and anti-acetylcholinesterase properties.[7][8][18]

-

Solvent: Due to its high dielectric constant, it can be used as a solvent for both organic and inorganic substances.[17]

-

Laboratory Research: It has been used as an adsorbent in studies involving carbon nanotubes.

Safety and Handling

Propanamide requires careful handling due to its potential health hazards.

-

GHS Hazard Classification:

-

Precautionary Statements:

-

First Aid Measures:

-

Fire Fighting: Use water spray, dry chemical, carbon dioxide, or chemical foam to extinguish fires.[9]

-

Storage: Store in a cool, dry, well-ventilated area below +30°C, away from incompatible substances.[6][10]

References

- 1. grokipedia.com [grokipedia.com]

- 2. fiveable.me [fiveable.me]

- 3. Propanamide - Wikipedia [en.wikipedia.org]

- 4. propanamide [stenutz.eu]

- 5. Propanamide [webbook.nist.gov]

- 6. 79-05-0 CAS MSDS (Propionamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Propionamide|C3H7NO|High-Purity Reagent [benchchem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Propanamide(79-05-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. Propionamide CAS#: 79-05-0 [m.chemicalbook.com]

- 11. Propionamide | C3H7NO | CID 6578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Propionamide 0.97 Propanamide [sigmaaldrich.com]

- 13. Propanamide (CAS 79-05-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 14. Gas detectors and respiratory protection equipments C3H7NO (propanamide), CAS number 79-05-0 [en.gazfinder.com]

- 15. fishersci.com [fishersci.com]

- 16. propanamide | C3H7NO | Reactory [reactory.app]

- 17. CN104987297A - Preparation method for propanamide - Google Patents [patents.google.com]

- 18. Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. echemi.com [echemi.com]

- 20. sds.metasci.ca [sds.metasci.ca]

Propionamide: A Comprehensive Technical Guide to its Solubility in Aqueous and Organic Media

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of propionamide in water and various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize propionamide in their work. The guide details quantitative solubility data, experimental protocols for solubility determination, and relevant biological context, including a representative experimental workflow for the development of propionamide-derived therapeutic agents.

Quantitative Solubility of Propionamide

Propionamide (C₃H₇NO), a simple amide, exhibits a high degree of solubility in water and polar organic solvents, a characteristic attributable to its ability to form hydrogen bonds.[1][2][3] While qualitatively described as "freely soluble" in many common solvents, precise quantitative data is crucial for experimental design and formulation development.[4][5][6][7][8][9][10]

Solubility in Water

The aqueous solubility of propionamide has been experimentally determined across a range of temperatures. The data presented in Table 1 is derived from the work of Soto, A., Arce, A., & Martínez-Ageitos, J. (2010), who employed the gravimetric method to ascertain the mole fraction solubility.

| Temperature (K) | Temperature (°C) | Mole Fraction (x) | Solubility ( g/100 g H₂O) |

| 278.15 | 5.00 | 0.1199 | 106.5 |

| 283.15 | 10.00 | 0.1334 | 121.2 |

| 288.15 | 15.00 | 0.1483 | 138.2 |

| 293.15 | 20.00 | 0.1648 | 158.1 |

| 298.15 | 25.00 | 0.1831 | 181.6 |

| 303.15 | 30.00 | 0.2035 | 209.7 |

| 308.15 | 35.00 | 0.2263 | 243.8 |

| 313.15 | 40.00 | 0.2519 | 285.8 |

| 318.15 | 45.00 | 0.2807 | 338.5 |

| 323.15 | 50.00 | 0.3134 | 406.3 |

| 328.15 | 55.00 | 0.3506 | 496.1 |

| 333.15 | 60.00 | 0.3931 | 620.4 |

Data sourced from Soto, A., Arce, A., & Martínez-Ageitos, J. (2010). Solubility of Acetamide, Propionamide, and Butyramide in Water at Temperatures between (278.15 and 333.15) K. Journal of Chemical & Engineering Data, 55(1), 539-541.

As the data indicates, the solubility of propionamide in water increases significantly with temperature, a trend consistent with an endothermic dissolution process.[11]

Solubility in Organic Solvents

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid.[2][12] The following protocol provides a detailed methodology for determining the solubility of propionamide.

Materials and Apparatus:

-

Propionamide (high purity)

-

Solvent of interest (e.g., water, ethanol)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water bath or incubator

-

Isothermal shaker

-

Calibrated thermometer

-

Glass vials with airtight seals

-

Syringe filters (solvent-compatible, appropriate pore size to remove undissolved solid)

-

Pre-weighed, dry evaporating dishes or weighing bottles

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of propionamide to a known volume or mass of the solvent in a glass vial. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an isothermal shaker set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. The system should be continuously agitated during this time.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume or mass of the supernatant using a pre-warmed (if the temperature is elevated) syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, dry evaporating dish or weighing bottle. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Record the mass of the evaporating dish containing the filtered solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the propionamide (e.g., below its melting point of 79-81°C). A vacuum oven can be used to facilitate drying at a lower temperature.

-

Continue drying until a constant mass is achieved. This indicates that all the solvent has been removed.

-

-

Data Analysis:

-

After cooling to room temperature in a desiccator, weigh the evaporating dish containing the dry propionamide residue.

-

Calculate the mass of the dissolved propionamide by subtracting the initial mass of the empty evaporating dish.

-

Calculate the mass of the solvent in the withdrawn sample by subtracting the mass of the dissolved propionamide from the total mass of the filtered solution.

-

Express the solubility in the desired units (e.g., g/100 g solvent, mol/L).

-

Propionamide in Drug Development: A Workflow for SARM Synthesis and Evaluation

The propionamide scaffold is a key structural feature in a class of therapeutic compounds known as Selective Androgen Receptor Modulators (SARMs).[13] SARMs are of significant interest in drug development for their potential to provide the anabolic benefits of androgens with fewer of the undesirable side effects.[14][15] The following diagram illustrates a typical experimental workflow for the synthesis and in vitro evaluation of novel aryl-propionamide-derived SARMs.

Caption: Experimental workflow for the synthesis and in vitro evaluation of aryl-propionamide SARMs.

This workflow begins with the chemical synthesis of novel SARM candidates, followed by purification and structural confirmation.[5] The pure compounds are then subjected to a series of in vitro assays to determine their biological activity, including their affinity for the androgen receptor (AR), their ability to activate the receptor, and their metabolic stability.[15][16] The data from these assays are then analyzed to identify promising lead compounds for further development.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Comparison of in vitro approaches for predicting the metabolism of the selective androgen receptor modulator RAD140 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pharmajournal.net [pharmajournal.net]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Biological Characterization of Metabolically Stable Selective Androgen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Redirecting [linkinghub.elsevier.com]

- 16. researchgate.net [researchgate.net]

Propionamide Derivatives: A Technical Guide to Their Therapeutic Potential and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propionamide and its derivatives represent a versatile class of organic compounds with significant potential in medicinal chemistry and pharmaceutical research.[1] This technical guide provides an in-depth overview of the synthesis, mechanisms of action, and potential therapeutic applications of various propionamide derivatives. We focus on their roles as modulators of key biological targets, including opioid and sigma-1 receptors for pain management, cyclooxygenase-2 (COX-2) for anti-inflammatory effects, and cholinesterases for the management of neurodegenerative diseases. This document summarizes quantitative data, details experimental protocols for key biological assays, and visualizes relevant signaling pathways to serve as a comprehensive resource for professionals in the field of drug discovery and development.

Introduction

Propionamide (CH₃CH₂CONH₂), also known as propanamide, is a simple amide derived from propanoic acid.[2] Its chemical structure serves as a valuable scaffold in medicinal chemistry, allowing for the synthesis of a diverse range of derivatives with a wide spectrum of pharmacological activities.[3] These derivatives have shown promise in targeting various receptors and enzymes involved in numerous pathological conditions. This guide will explore the significant therapeutic potential of propionamide derivatives in three key areas: analgesia, anti-inflammatory therapy, and the treatment of neurodegenerative disorders.

Therapeutic Applications and Mechanisms of Action

Pain Management: Modulation of Opioid and Sigma-1 Receptors

Several propionamide derivatives have been developed as potent analgesics, primarily through their interaction with the μ-opioid receptor (MOR) and the sigma-1 receptor (σ₁R).

-

Dual μ-Opioid Receptor Agonists and σ₁ Receptor Antagonists: A novel series of piperidine (B6355638) propionamide derivatives has been designed to act as potent σ₁ receptor antagonists and MOR agonists.[4] This dual-action mechanism is a promising strategy for treating neuropathic pain.[4] Compound 44 , N-(2-(4-(4-fluorobenzyl) piperidin-1-yl) ethyl)-N-(4-methoxy-phenyl) propionamide, has demonstrated high affinity for both the σ₁ receptor (Kᵢ = 1.86 nM) and the μ receptor (Kᵢ = 2.1 nM).[4] It exhibited significant analgesic activity in preclinical models of pain.[4] Another series of piperazinylcycloalkylmethyl propionamides has also been explored for this dual activity, with the lead compound, 18g , showing good analgesic effects in animal models of both acute and chronic pain with reduced gastrointestinal side effects compared to oxycodone.[5]

Anti-inflammatory Effects: COX-2 Inhibition

Propionamide derivatives have also been investigated for their anti-inflammatory properties through the inhibition of cyclooxygenase-2 (COX-2). A series of naproxen-sulfa drug conjugates, which incorporate a propanamide linkage, were designed and synthesized as dual inhibitors of urease and COX-2.[6] The naproxen-sulfamethoxazole conjugate demonstrated significant anti-inflammatory activity, inhibiting induced edema by 82.8%, which is comparable to the standard drug indomethacin (B1671933) (86.8% inhibition).[6] This compound also showed 75.4% inhibition of COX-2 at a 10 µM concentration, comparable to the reference drug celecoxib (B62257) (77.1% inhibition).[6]

Neurodegenerative Diseases: Cholinesterase Inhibition

Propionamide derivatives have emerged as potential therapeutic agents for neurodegenerative diseases like Alzheimer's disease by inhibiting cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A series of pyridazine-3-carboxamide (B1582110) derivatives, which are structurally related to propionamides, exhibited selective and potent AChE inhibition.[7] Compound 5h was identified as the most active, with an IC₅₀ value of 0.11 µM for AChE.[7] Some derivatives also displayed dual inhibitory activity against both AChE and BChE.[7]

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of selected propionamide derivatives.

Table 1: In Vitro Binding Affinities of Piperidine Propionamide Derivatives for Opioid and Sigma-1 Receptors

| Compound | Target Receptor | Binding Affinity (Kᵢ, nM) | Reference |

| 44 | σ₁ Receptor | 1.86 | [4] |

| μ-Opioid Receptor | 2.1 | [4] |

Table 2: In Vitro Inhibitory Activities of Propionamide-Sulfonamide Conjugates against COX-2 and Urease

| Compound | Target Enzyme | Inhibition (%) at 10 µM | IC₅₀ (µM) | Reference |

| Naproxen-sulfamethoxazole | COX-2 | 75.4 | - | [6] |

| Naproxen-sulfanilamide | Urease | - | 6.69 ± 0.11 | [6] |

| Naproxen-sulfathiazole | Urease | - | 5.82 ± 0.28 | [6] |

| Naproxen-sulfaguanidine | Urease | - | 5.06 ± 0.29 | [6] |

Table 3: In Vitro Inhibitory Activities of Pyridazine-3-carboxamide Derivatives against Cholinesterases

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| 5h | Acetylcholinesterase (AChE) | 0.11 | [7] |

| 5d | Acetylcholinesterase (AChE) | 0.16 | [7] |

| Butyrylcholinesterase (BChE) | 9.80 | [7] | |

| 6d | Acetylcholinesterase (AChE) | 0.59 | [7] |

| Butyrylcholinesterase (BChE) | 1.48 | [7] |

Experimental Protocols

General Synthesis of Piperidine Propionamide Derivatives

A general method for the synthesis of piperidine derivatives involves intramolecular cyclization reactions.[8] For instance, the synthesis of di- and tri-substituted piperidines can be achieved through an intramolecular aza-Michael reaction using organocatalysis.[8] A detailed protocol for the synthesis of a piperidine-3-carbothioamide (B15301108) involves a two-step process: amidation of a protected piperidine-3-carboxylic acid followed by thionation.[9]

In Vitro Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for opioid receptors.

-

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells).

-

Radioligand (e.g., [³H]-DAMGO for MOR).

-

Test propionamide derivative.

-

Naloxone (for non-specific binding).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

In a 96-well plate, incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Total binding is determined in the absence of the test compound, and non-specific binding is determined in the presence of a high concentration of naloxone.

-

Incubate the mixture at 25°C for 60 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value of the test compound. The Kᵢ value is then calculated using the Cheng-Prusoff equation.[10]

-

In Vitro COX-2 Inhibition Assay

This protocol outlines a method for screening inhibitors of COX-2.

-

Materials:

-

Human recombinant COX-2 enzyme.

-

Arachidonic acid (substrate).

-

Heme (cofactor).

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Test propionamide derivative.

-

Stop solution (e.g., HCl).

-

Detection kit (e.g., EIA for PGE₂).

-

-

Procedure:

-

In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme.

-

Add varying concentrations of the test compound or vehicle (DMSO) and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for 10 minutes at 37°C.

-

Stop the reaction by adding the stop solution.

-

Measure the amount of prostaglandin produced using a suitable detection method.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.[11]

-

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method for determining AChE activity and inhibition.

-

Materials:

-

AChE enzyme (e.g., from electric eel).

-

Acetylthiocholine iodide (ATCI) as the substrate.

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

-

Assay buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 8.0).

-

Test propionamide derivative.

-

96-well plate and microplate reader.

-

-

Procedure:

-

In a 96-well plate, add the assay buffer, DTNB solution, and the test compound at various concentrations.

-

Add the AChE enzyme solution to each well (except for the blank).

-

Pre-incubate for a short period.

-

Initiate the reaction by adding the ATCI substrate solution.

-

Measure the absorbance at 412 nm at multiple time points.

-

The rate of the reaction is proportional to the AChE activity.

-